Saripidem
Overview
Description
Saripidem is a sedative and anxiolytic drug belonging to the imidazopyridine family. It is chemically distinct from the benzodiazepine family, although it shares a similar pharmacological profile, including sedative and anxiolytic properties . This compound is known for its high selectivity for the ω1 subtype of the gamma-aminobutyric acid (GABA) A receptor, which contributes to its unique pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saripidem can be synthesized through various methods, including metal-free direct synthesis of imidazo[1,2-a]pyridines. One effective method involves the condensation of 2-aminopyridine with aldehydes . Another approach is the multi-component reaction between 2-aminopyridines and nitroolefins in the presence of ferric chloride . These methods emphasize eco-friendly and efficient synthetic strategies.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Saripidem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, particularly at the imidazopyridine core, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations.
Major Products
Scientific Research Applications
Saripidem has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: Research on this compound focuses on its interactions with biological systems, particularly its binding to GABA A receptors.
Medicine: this compound is investigated for its potential therapeutic applications as a sedative and anxiolytic agent.
Mechanism of Action
Saripidem exerts its effects by modulating the benzodiazepine binding site on GABA A receptors. Unlike many older GABA A agonists, this compound is highly subtype selective and primarily binds to the ω1 subtype . This selective binding enhances its sedative and anxiolytic effects while minimizing potential side effects associated with non-selective binding.
Comparison with Similar Compounds
Similar Compounds
Saripidem is related to other imidazopyridine compounds such as zolpidem and alpidem . These compounds share similar pharmacological profiles but differ in their chemical structures and selectivity for GABA A receptor subtypes.
Uniqueness
This compound’s high selectivity for the ω1 subtype of GABA A receptors distinguishes it from other similar compounds. This selectivity contributes to its unique pharmacological effects and potential therapeutic advantages over less selective agents .
Conclusion
This compound is a unique and valuable compound with significant potential in various scientific and medical fields. Its selective binding to GABA A receptors, efficient synthetic routes, and diverse applications make it a compound of great interest for ongoing research and development.
Properties
CAS No. |
103844-86-6 |
---|---|
Molecular Formula |
C19H20ClN3O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide |
InChI |
InChI=1S/C19H20ClN3O/c1-3-6-18(24)22(2)13-16-19(14-8-10-15(20)11-9-14)21-17-7-4-5-12-23(16)17/h4-5,7-12H,3,6,13H2,1-2H3 |
InChI Key |
LIFDPEORUVTOCP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCC(=O)N(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
103844-86-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saripidem; SL-85.0274; SL-850274; SL85.0274; SL850274. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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